2-Aminoisobutyric acid
Overview
Description
2-Aminoisobutyric acid, also known as α-aminoisobutyric acid, AIB, α-methylalanine, or 2-methylalanine, is a non-proteinogenic amino acid with the structural formula H2N-C(CH3)2-COOH . It is rare in nature, having been found only in meteorites and some antibiotics of fungal origin . It is an end-product of pyrimidine metabolism and is excreted in urine . It is non-metabolisable by most bacteria and is therefore used in bioassays .
Synthesis Analysis
In the laboratory, 2-aminoisobutyric acid can be prepared from acetone cyanohydrin through a reaction with ammonia followed by hydrolysis . Industrial-scale synthesis can be achieved by the selective hydroamination of methacrylic acid . Another method involves the iterative coupling of 2-aminoisobutyric acid using automated solid-phase peptide synthesis, employing diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma) .Molecular Structure Analysis
The molecular formula of 2-aminoisobutyric acid is C4H9NO2 . It is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . Oligomers of AIB form 3 10 helices .Chemical Reactions Analysis
2-Aminoisobutyric acid is a rare, non-protein amino acid and an end-product of pyrimidine metabolism . It is excreted in urine and found in some antibiotics of fungal origin . With the exception of a few bacteria, it is non-metabolisable, and therefore used in bioassays . It derives from a propionic acid and an isobutyric acid .Physical And Chemical Properties Analysis
2-Aminoisobutyric acid has a molecular weight of 103.12 g/mol . It appears as a white crystalline powder . Its melting point is greater than or equal to 300 °C . The initial boiling point and boiling range is 193.35°C .Scientific Research Applications
Aib in Amino Acid Transport Studies : Aib is used in studies of amino acid transport. For example, Rabito and Karish (1982) investigated Aib's transport in pig kidney epithelial cells, revealing its accumulation via a carrier-mediated process involving both sodium-dependent and sodium-independent systems (Rabito & Karish, 1982).
Aib in Lymphocyte Transport Studies : Van den Berg and Betel (1973) demonstrated that Aib transport increases in rat lymphocytes stimulated with phytohaemagglutinin and concanavalin A, suggesting its use in studying cellular activation and transport mechanisms (Van den Berg & Betel, 1973).
Role in Antimicrobial Activity : A study by Yamaguchi et al. (2002) explored the impact of Aib residues on the conformation and biological activity of antimicrobial peptides, revealing a correlation between antimicrobial activity and ion channel activity (Yamaguchi et al., 2002).
Chemoenzymatic Synthesis of Polypeptides : Tsuchiya and Numata (2017) synthesized Aib-containing polypeptides, demonstrating their ability to adopt an α-helix conformation, indicating its potential in peptide and protein engineering (Tsuchiya & Numata, 2017).
Screw-Sense in Aib-Polymers : Freudenberg and Binder (2020) reported on the ring-opening polymerization of Aib, which enabled the preparation of distinct Aib-polymers with precise end-group control, useful for investigating chiral induction and helical structures in polymers (Freudenberg & Binder, 2020).
Aib in Gas-Phase Spectroscopy : Gord et al. (2014) studied Aib's hydrogen bonding landscape and its conformational isomers in the gas phase, contributing to understanding the intrinsic folding propensities of amino acids (Gord et al., 2014).
Aib Transport in Plant Cells : Borstlap et al. (1987) investigated the uptake of Aib in pea mesophyll protoplasts, providing insights into plant amino acid transport mechanisms (Borstlap et al., 1987).
Aib in Studying Peptide Resistance : A study by Yamaguchi et al. (2003) on the protease resistance of Aib-containing peptides showed that introducing Aib residues significantly increases resistance to tryptic digestion (Yamaguchi et al., 2003).
Investigations of Aib in Astrobiology : Mita and Shimoyama (1998) discovered Aib in Tokyo Bay sediments, suggesting its potential use in astrobiological studies and the investigation of non-protein amino acids in various environments (Mita & Shimoyama, 1998).
Safety And Hazards
Future Directions
2-Aminoisobutyric acid has potential applications in the treatment of metabolic syndrome and its cardiovascular complications . It has been shown to protect from diet-induced obesity in animal models . It induces transition of white adipose tissue to a “beige” phenotype, which induces fatty acids oxidation and increases insulin sensitivity . While the exact mechanisms of 2-aminoisobutyric acid-induced metabolic effects are still not well understood, it might serve as a potential novel drug for treatment of the metabolic syndrome and its cardiovascular complications .
properties
IUPAC Name |
2-amino-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOLUPWFVMBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65503-84-6 | |
Record name | Alanine, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID0058772 | |
Record name | 2-Methylalanine | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 2-Aminoisobutyric acid | |
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Record name | 2-Aminoisobutyric acid | |
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Solubility |
181 mg/mL at 25 °C | |
Record name | 2-Aminoisobutyric acid | |
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Product Name |
2-Aminoisobutyric acid | |
CAS RN |
62-57-7 | |
Record name | Aminoisobutyric acid | |
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Record name | 2-Aminoisobutyric acid | |
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Record name | 2-aminoisobutyric acid | |
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Record name | 2-Aminoisobutyric acid | |
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Record name | Alanine, 2-methyl- | |
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Record name | 2-Methylalanine | |
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Record name | 2-amino-2-methylpropionic acid | |
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Record name | .ALPHA.-AMINOISOBUTYRIC ACID | |
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Record name | 2-Aminoisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |
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Melting Point |
335 °C | |
Record name | 2-Aminoisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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